molecular formula C14H14O4 B14371521 6,7-Diethoxynaphthalene-1,4-dione CAS No. 90163-18-1

6,7-Diethoxynaphthalene-1,4-dione

Cat. No.: B14371521
CAS No.: 90163-18-1
M. Wt: 246.26 g/mol
InChI Key: RSKRVBVMWVEKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diethoxynaphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications. This compound features two ethoxy groups attached to the naphthalene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxynaphthalene-1,4-dione typically involves the introduction of ethoxy groups to the naphthoquinone core. One common method is the alkylation of 6,7-dihydroxynaphthalene-1,4-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and green chemistry principles, such as the use of recyclable organocatalysts like L-proline, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the naphthalene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .

Scientific Research Applications

6,7-Diethoxynaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Diethoxynaphthalene-1,4-dione involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various biochemical processes. Its molecular targets include enzymes involved in oxidative stress and cellular respiration. The pathways involved often relate to the compound’s ability to generate reactive oxygen species, which can induce cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, known for its biological activities.

    6,7-Dimethoxynaphthalene-1,4-dione: Similar structure but with methoxy groups instead of ethoxy groups.

    2-Hydroxy-1,4-naphthoquinone:

Uniqueness

6,7-Diethoxynaphthalene-1,4-dione is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. These modifications can make it more suitable for specific applications compared to its analogs .

Properties

CAS No.

90163-18-1

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

6,7-diethoxynaphthalene-1,4-dione

InChI

InChI=1S/C14H14O4/c1-3-17-13-7-9-10(8-14(13)18-4-2)12(16)6-5-11(9)15/h5-8H,3-4H2,1-2H3

InChI Key

RSKRVBVMWVEKCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=O)C=CC(=O)C2=C1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.